2-Nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene
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Overview
Description
2-Nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene is a complex organic compound that features a thiophene ring substituted with a nitro group and a 3,4,5-trimethoxyphenyl ethenyl group.
Preparation Methods
The synthesis of 2-Nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Nitro Group: Nitration of the thiophene ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the 3,4,5-Trimethoxyphenyl Ethenyl Group: This step involves a Heck reaction, where the nitrothiophene is coupled with a 3,4,5-trimethoxyphenyl ethenyl halide in the presence of a palladium catalyst.
Chemical Reactions Analysis
2-Nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene undergoes various chemical reactions, including:
Scientific Research Applications
2-Nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene has several scientific research applications:
Medicinal Chemistry: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Materials Science: The thiophene ring system is known for its electronic properties, making this compound useful in the development of organic semiconductors and light-emitting diodes.
Biological Studies: The compound’s ability to inhibit various enzymes and proteins makes it a valuable tool in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene involves its interaction with specific molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and disrupting microtubule formation, which is crucial for cell division.
Heat Shock Protein 90 Inhibition: By binding to heat shock protein 90, the compound interferes with the protein’s function in stabilizing and activating various client proteins, leading to the degradation of these proteins and inhibition of cancer cell growth.
Comparison with Similar Compounds
2-Nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene can be compared with other similar compounds:
Combretastatin A-4: Both compounds share a similar mechanism of action in inhibiting tubulin polymerization, but this compound has additional functional groups that may enhance its activity.
Podophyllotoxin: Like this compound, podophyllotoxin inhibits tubulin polymerization, but it has a different core structure and additional biological activities.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and interact with important biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
832127-73-8 |
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Molecular Formula |
C15H15NO5S |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
2-nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene |
InChI |
InChI=1S/C15H15NO5S/c1-19-12-8-10(9-13(20-2)15(12)21-3)4-5-11-6-7-14(22-11)16(17)18/h4-9H,1-3H3 |
InChI Key |
IYOIVVCSAIYMOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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